Product packaging for 6-(tert-Butyl)-5-chloropyrimidin-4-amine(Cat. No.:)

6-(tert-Butyl)-5-chloropyrimidin-4-amine

Cat. No.: B13097137
M. Wt: 185.65 g/mol
InChI Key: PUBNQLJFUNQNAH-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-5-chloropyrimidin-4-amine is a substituted pyrimidine (B1678525), a class of aromatic heterocyclic compounds analogous to benzene (B151609) but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The structure of this specific molecule is characterized by a pyrimidine core functionalized with three key substituents: a tert-butyl group at position 6, a chloro group at position 5, and an amine group at position 4. These substitutions create a unique electronic and steric environment, rendering the molecule a potentially valuable intermediate for synthesizing more complex chemical structures.

While extensive, dedicated research on this compound itself is not widely available in public literature, its identity as a polysubstituted pyrimidine places it firmly within a highly active area of chemical investigation. Its structural features suggest its utility as a chemical building block, where the chlorine atom can serve as a leaving group for nucleophilic substitution reactions, and the amine group can be a site for further functionalization.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 69050-76-6
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
IUPAC Name This compound
SMILES Code NC1=NC=NC(C(C)(C)C)=C1Cl

Note: Data is compiled from publicly available chemical supplier databases. Physical properties like melting point and boiling point are not consistently reported.

Contemporary research in pyrimidine chemistry is vibrant and expansive, largely driven by the quest for novel molecules with specific biological activities or material properties. The study of substituted pyrimidines like this compound is integral to this research landscape. gsconlinepress.comgsconlinepress.com Scientists in this field focus on several key areas where this compound could be relevant:

Development of Novel Synthesis Methods: A significant portion of modern heterocyclic chemistry research is dedicated to creating efficient and sustainable methods for synthesizing complex molecules. The development of synthetic routes to produce polysubstituted pyrimidines with precise control over the placement of functional groups is a continuous effort. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers systematically synthesize libraries of related compounds to understand how specific structural modifications affect their biological activity. gsconlinepress.comtandfonline.com A compound like this compound could serve as a core scaffold, which is then modified to explore its potential as, for example, a kinase inhibitor or an antimicrobial agent. The presence of varied functional groups—a bulky alkyl group, a halogen, and an amine—provides multiple points for diversification.

Chemical Probe Development: Substituted pyrimidines are often used to create chemical probes to study biological pathways. By attaching fluorescent tags or reactive groups, researchers can use these molecules to interact with specific proteins or enzymes and investigate their function.

The exploration of pyrimidine scaffolds remains a high-priority area, with ongoing efforts to discover new therapeutic agents for a wide array of diseases, including cancer, and viral and bacterial infections. gsconlinepress.comtandfonline.com

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net This significance stems from several key factors:

Biological Relevance: The pyrimidine core is fundamental to life itself, forming the structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of RNA and DNA. tandfonline.com This inherent biological relevance means that pyrimidine-based molecules can readily interact with biological systems.

Versatile Bioactivity: The pyrimidine framework is a versatile template for designing drugs with a wide spectrum of pharmacological effects. mdpi.com Pyrimidine derivatives have been successfully developed as anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), antibacterials (e.g., Trimethoprim), and antihypertensives (e.g., Minoxidil). nih.govnih.gov

Physicochemical Properties: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, allowing these molecules to bind effectively to the active sites of enzymes and receptors. Furthermore, the pyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, sometimes improving a drug candidate's metabolic stability or solubility. nih.gov

The ability to easily modify the pyrimidine skeleton at its various positions allows chemists to fine-tune the properties of a molecule to optimize its efficacy and safety, making it an enduringly important scaffold in the development of new chemical entities. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN3 B13097137 6-(tert-Butyl)-5-chloropyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

6-tert-butyl-5-chloropyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3,(H2,10,11,12)

InChI Key

PUBNQLJFUNQNAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=N1)N)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving 6 Tert Butyl 5 Chloropyrimidin 4 Amine and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing pyrimidine rings, which are inherently electron-deficient. wikipedia.org This reaction involves the displacement of a suitable leaving group, typically a halide, by a nucleophile. The process is not a single-step SN2 reaction, which is hindered by the planar geometry of the aromatic ring, nor is it a favorable SN1 reaction, which would require the formation of a highly unstable aryl cation. wikipedia.org Instead, the SNAr mechanism is a two-step addition-elimination process. In this pathway, the nucleophile first attacks the electron-poor carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. In the second, typically rapid, step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored. masterorganicchemistry.com

For polysubstituted pyrimidines, the position of nucleophilic attack is highly dependent on the substituents present on the ring. wuxiapptec.com In 2,4-disubstituted pyrimidines, for instance, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. nih.govstackexchange.com

Mechanistic Pathways of Halogen Displacement (e.g., Chlorine, Bromine)

The displacement of halogen atoms like chlorine and bromine from a pyrimidine ring is a cornerstone of its functionalization. The generally accepted order of reactivity for halogen leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group. The reason for this "element effect" in SNAr is that the rate-determining step is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.comnih.gov The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Influence of Activating Groups (e.g., Nitro Substituents) on SNAr Reactivity

The rate of SNAr reactions is profoundly influenced by the nature of other substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, significantly activate the ring towards nucleophilic attack. wikipedia.orgacs.org These groups function by delocalizing the negative charge of the Meisenheimer intermediate through resonance or inductive effects, thereby stabilizing it and lowering the activation energy of the first, rate-determining step. masterorganicchemistry.comnih.gov

The position of the activating group relative to the leaving group is critical. Activation is most effective when the EWG is located at a position ortho or para to the site of substitution, as this allows for direct resonance delocalization of the negative charge onto the activating group. wikipedia.orgmasterorganicchemistry.com For example, the presence of a 5-nitro group in the pyrimidine ring drastically increases the rate of nucleophilic substitution at the C-4 position. acs.org Conversely, electron-donating groups (EDGs) on the pyrimidine ring can decelerate or even inhibit the SNAr process by destabilizing the negatively charged intermediate. nih.gov

A study on 2-sulfonylpyrimidines demonstrated the dramatic effect of substituents at the 5-position on reaction rates with glutathione (GSH).

Substituent at C-5Relative Rate Increase (approx.)
-H (Reference)1
-CF3~350,000
-COOMe~3,500,000
-NO2~6,000,000

Table 1: Approximate relative increase in reaction rates of 2-sulfonylpyrimidines with GSH due to strong electron-withdrawing groups at the 5-position, highlighting the powerful activating effect of nitro substituents. acs.org

Investigation of Meisenheimer Complex Intermediates and Transition States in Aminolysis Reactions

The aminolysis of halogenopyrimidines, a specific type of SNAr reaction where an amine acts as the nucleophile, provides a rich area for mechanistic study. The traditional view involves a stepwise mechanism proceeding through a distinct Meisenheimer complex intermediate. nih.govrsc.org This anionic σ-adduct is formed by the addition of the amine to the pyrimidine ring. nih.gov

However, recent computational and experimental evidence has led to a more nuanced understanding. Some studies propose that for certain SNAr reactions, the process may be concerted, where the Meisenheimer complex represents a transition state rather than a stable intermediate. chemrxiv.orgchemrxiv.orgnih.gov The distinction between a stepwise and a concerted mechanism often depends on the specific reactants, leaving group, and reaction conditions. rsc.orgchemrxiv.org Computational studies of reactions involving 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines have been instrumental in exploring the energy profiles of these pathways and identifying the nature of the intermediates and transition states. rsc.orgchemrxiv.org Kinetic analyses, such as Brönsted-type plots, can also offer insights; a curved plot may suggest a change in the rate-determining step or a shift towards a more concerted mechanism. nih.gov

Role of Pre-Reactive Molecular Complexes in SNAr Pathways

Further complexity in SNAr mechanisms is introduced by the potential formation of pre-reactive molecular complexes. These are complexes formed between the reactants (the pyrimidine substrate and the nucleophile) before the formation of the covalent bond characteristic of the Meisenheimer complex. rsc.orgchemrxiv.org While not a universally reported phenomenon, computational studies suggest that these pre-reactive complexes can precede the main transition state and may play a role in facilitating the reaction by correctly orienting the reactants. rsc.org The identification of such complexes in the reaction between chloronitropyrimidine derivatives and primary amines indicates that the reaction pathway may involve more steps than traditionally considered. chemrxiv.org Further research is needed to fully elucidate the kinetic significance of these pre-reactive species in the broader context of SNAr reactions. rsc.org

Amination Mechanisms of Halogenopyrimidines

The introduction of an amino group onto a pyrimidine ring via the displacement of a halogen is a fundamental transformation in heterocyclic chemistry. This amination is a direct application of the SNAr mechanism, with an amine serving as the nucleophile. researchgate.net

Direct Substitution Processes

The direct substitution of a halogen on a pyrimidine ring by an amine follows the SNAr pathway. The amine's lone pair of electrons initiates a nucleophilic attack on the carbon atom bonded to the halogen. This forms a zwitterionic intermediate, which is a form of the Meisenheimer complex. The subsequent loss of the halide ion and a proton from the nitrogen atom yields the aminated pyrimidine product and restores aromaticity.

The efficiency of this direct substitution is governed by the principles of SNAr reactivity. The pyrimidine ring must be sufficiently activated by electron-withdrawing groups for the reaction to proceed readily. researchgate.net The nucleophilicity of the amine is also a key factor. After the initial substitution, the newly introduced amino group, being an electron-donating group, can deactivate the ring towards further nucleophilic attack, which can be advantageous for achieving mono-substitution. nih.gov

Cine and Tele Substitution Pathways

While direct nucleophilic substitution (SNAr) at the carbon atom bearing the leaving group (ipso substitution) is a common pathway for many aromatic and heteroaromatic systems, alternative pathways known as cine and tele substitution can also occur. Cine substitution involves the incoming nucleophile attacking a position adjacent to the one bearing the leaving group, while in tele substitution, the attack occurs at a more distant position.

For pyrimidine derivatives, these alternative substitution patterns are less common than direct substitution but can be observed under specific conditions, often involving strong bases and hindered substrates. In the context of 6-(tert-Butyl)-5-chloropyrimidin-4-amine, the bulky tert-butyl group at position 6 and the chloro group at position 5 create a sterically hindered environment.

Research on analogous compounds, such as 5-bromo-4-tert-butylpyrimidine, has provided significant insights. The reaction of this compound with potassium amide (KNH2) in liquid ammonia (B1221849) has been shown to yield 6-amino-4-tert-butylpyrimidine, a product of cine substitution. This outcome suggests that the nucleophile (amide ion) attacks the C-6 position, leading to the displacement of the bromide from the adjacent C-5 position. Initially, such reactions were often rationalized through a "hetaryne" intermediate, analogous to the benzyne mechanism in benzene (B151609) derivatives. However, further studies using isotopic labeling have indicated that other mechanisms, such as the ANRORC pathway, can be responsible for this transformation researchgate.net.

The propensity for cine or tele substitution in the pyrimidine ring is influenced by several factors:

Steric Hindrance: Bulky groups adjacent to the leaving group can sterically hinder the direct ipso attack of a nucleophile, making attack at other positions more favorable.

Electronic Effects: The electron-withdrawing nature of the pyrimidine nitrogens and other substituents can influence the electrophilicity of different carbon atoms in the ring, directing nucleophilic attack.

Reaction Conditions: The nature of the nucleophile, the solvent, and the temperature can all play a crucial role in determining the dominant reaction pathway.

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant pathway for nucleophilic substitution in electron-deficient heterocyclic systems like pyrimidines. This mechanism can account for substitutions that appear to be cine substitutions, as well as other "abnormal" substitution patterns.

The ANRORC mechanism is particularly relevant for the amination of halopyrimidines with strong nucleophiles like potassium amide in liquid ammonia wikipedia.org. Evidence from studies on 5-bromo-4-t-butyl[1(3)-15N]pyrimidine suggests that its conversion to 6-amino-4-t-butyl[x-15N]pyrimidine proceeds to a significant extent through an ANRORC pathway. This involves the initial addition of the amide ion to an electrophilic carbon atom, which is not necessarily the one bearing the leaving group. For this specific analog, it is proposed that the amide ion attacks the C-2 position of the pyrimidine ring researchgate.net.

The generalized steps of the ANRORC mechanism are as follows:

Addition of the Nucleophile: The nucleophile adds to an electrophilic carbon atom of the pyrimidine ring, forming a σ-complex.

Ring Opening: The pyrimidine ring undergoes cleavage, typically involving the fission of a nitrogen-carbon bond, to form an open-chain intermediate.

Ring Closure: The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring, often with the expulsion of the original leaving group.

Isotopic labeling studies have been instrumental in confirming the operation of the ANRORC mechanism. For instance, when 15N-labeled pyrimidines are used, the position of the label in the final product can indicate whether the ring has opened and closed during the reaction wikipedia.org. In the case of 4-substituted 6-halogenopyrimidines, it has been shown that the accessibility of the C(2) position to the attacking amide ion is a crucial factor for the ANRORC mechanism to occur researchgate.net.

Theoretical and Experimental Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the mechanisms of nucleophilic substitution reactions on the pyrimidine ring. These studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the influence of substituents, nucleophiles, and reaction conditions on reactivity.

Experimental kinetic studies on the reactions of chloropyrimidines with various nucleophiles have been conducted to understand their reactivity. For example, the kinetics of the reaction between 2-chloro-5-nitropyrimidine and a series of primary and secondary alicyclic amines have been investigated in aqueous solution frontiersin.orgnih.gov. These studies often involve monitoring the reaction progress using UV-Vis spectroscopy and analyzing the data to determine rate constants. The results typically show that the reactions follow second-order kinetics, being first-order in both the chloropyrimidine substrate and the nucleophile frontiersin.org.

The table below presents experimental kinetic data for the reaction of 2-chloro-5-nitropyrimidine with various alicyclic amines, illustrating the effect of nucleophile basicity (pKa) on the second-order rate constant (kN).

NucleophilepKakN (M-1s-1)
Piperidine11.1150.4
Pyrrolidine11.27179.3
Morpholine8.332.5
Piperazine9.8110.6
Data sourced from studies on 2-chloro-5-nitropyrimidine in aqueous solution at 25°C. nih.gov

Theoretical studies, employing computational methods such as Density Functional Theory (DFT), provide further insights into the reaction mechanisms. These studies can model the potential energy surfaces of the reaction pathways, allowing for the characterization of transition states and intermediates. For instance, theoretical investigations into the multicomponent reactions for the formation of pyrido[2,3-d]pyrimidines have helped to elucidate the step-by-step mechanism and identify the rate-determining step nih.gov.

In the context of SNAr reactions on chloropyrimidines, computational studies can help to:

Calculate the activation energies for different possible pathways (ipso, cine, ANRORC).

Determine the stability of intermediates, such as the Meisenheimer complex.

Explain the regioselectivity of nucleophilic attack by analyzing the electron distribution in the pyrimidine ring.

For this compound, theoretical calculations would be particularly valuable in assessing the steric and electronic effects of the tert-butyl and amino groups on the stability of potential intermediates and transition states for the different substitution pathways.

Derivatization Strategies and Structure Activity Relationship Sar Methodologies for Pyrimidine Analogs

Systematic Modification of the Pyrimidine (B1678525) Core

Systematic modification of the substituents on the pyrimidine ring is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govresearchgate.net This process allows for a detailed investigation of how changes in steric bulk, electronic properties, and hydrogen bonding potential at each position influence the molecule's interaction with biological targets.

The primary amino group at the C-4 position is a key functional handle for derivatization. As a nucleophile, it readily participates in a variety of reactions to form a diverse library of analogs. Common derivatization strategies include N-acylation, N-alkylation, and the formation of Schiff bases.

N-Acylation: Reaction with acid chlorides or anhydrides introduces an amide linkage, which can alter solubility and act as a hydrogen bond donor or acceptor.

N-Alkylation: Introduction of alkyl or aryl groups via reaction with corresponding halides can modify the compound's lipophilicity and steric profile.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, which can be further reduced to secondary amines or used as intermediates for more complex transformations.

These modifications are crucial for probing the SAR of the C-4 position, as the nature of the substituent can significantly impact binding affinity and selectivity for a given biological target. nih.gov

Derivatization TypeReagent ClassResulting Functional GroupPotential SAR Impact
N-Acylation Acid Chlorides, AnhydridesAmideModulates H-bonding, solubility
N-Alkylation Alkyl Halides, Aryl HalidesSecondary/Tertiary AmineAlters lipophilicity, sterics
Reductive Amination Aldehydes, Ketones (with reducing agent)Secondary AmineIntroduces diverse substituents
Schiff Base Formation Aldehydes, KetonesImineIntermediate for further synthesis

The chlorine atom at the C-5 position is an important site for modification, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.gov The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, including alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form diamino pyrimidines). These reactions allow for the introduction of a wide range of functional groups at the C-5 position. chemrxiv.org

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig (using amines) are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-5 position. researchgate.net These methods dramatically expand the structural diversity achievable from the 5-chloro precursor.

The ability to introduce aryl, alkyl, alkynyl, and amino moieties at this position is critical for exploring SAR and tailoring the electronic and steric properties of the molecule. nih.govresearchgate.net

Reaction TypeKey ReagentsBond FormedCommon Application
Suzuki Coupling Aryl/Alkyl Boronic Acid, Pd Catalyst, BaseC-CIntroduction of aryl or alkyl groups
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts, BaseC-C (sp)Introduction of alkynyl groups
Buchwald-Hartwig Amine, Pd Catalyst, BaseC-NIntroduction of substituted amino groups
SNAr Amines, Alkoxides, ThiolatesC-N, C-O, C-SDisplacement with various nucleophiles

Direct modification of the C-6 tert-butyl group is chemically challenging due to its steric bulk and the strength of its C-C and C-H bonds. Alterations at this position are typically achieved by starting the synthesis with a different C-6 substituted pyrimidine precursor.

However, the tert-butyl group itself plays a significant role in the molecule's SAR. Its primary contributions include:

Steric Influence: The large size of the tert-butyl group can provide steric shielding, influencing the reactivity of adjacent positions. It can also serve as a "molecular anchor," fitting into specific hydrophobic pockets of a biological target.

Lipophilicity: It significantly increases the lipophilicity (fat-solubility) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The absence of benzylic protons makes the tert-butyl group resistant to oxidative metabolism, which can enhance the compound's biological half-life.

SAR studies often involve synthesizing analogs with smaller (e.g., isopropyl, methyl) or isosteric groups at the C-6 position to determine the optimal size and shape for biological activity. nih.gov

Exploration of Fused Pyrimidine Systems through Cyclization Reactions

The arrangement of the C-4 amino group and the C-5 chloro group provides an ideal platform for annulation, or ring-forming, reactions. These cyclization strategies lead to the formation of fused bicyclic and polycyclic heterocyclic systems, significantly increasing the structural complexity and exploring new chemical space.

Pyrimidopyrimidines are a class of fused heterocycles with a wide range of biological activities, often acting as purine (B94841) bioisosteres. rsc.org The 6-(tert-Butyl)-5-chloropyrimidin-4-amine scaffold is a precursor for pyrimido[4,5-d]pyrimidines.

A common synthetic route involves a two-step process:

Functional Group Conversion: The C-5 chloro group is first converted to a more suitable group for cyclization, such as a cyano (-CN) or carboxamide (-CONH₂) group, via nucleophilic substitution or cross-coupling.

Cyclization: The resulting 4-amino-5-cyanopyrimidine or 4-amino-5-carboxamidopyrimidine is then reacted with a one-carbon synthon like formamide, urea, or guanidine (B92328) to close the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.comresearchgate.net

The synthesis of pyrimido[5,4-d]pyrimidines typically involves different starting materials and cyclization strategies, often building the second ring from substituents at the C-5 and C-6 positions of the initial pyrimidine. jocpr.comnih.gov

Beyond pyrimidopyrimidines, the reactive sites on this compound can be utilized to construct other fused heterocyclic systems. The choice of the cyclizing reagent determines the nature of the resulting fused ring.

For instance, reaction with bifunctional nucleophiles can lead to a variety of fused five- and six-membered rings:

Thiazolo[4,5-d]pyrimidines: Can be synthesized by reacting the 4-amino-5-chloropyrimidine (B110986) with reagents like thiourea (B124793) or by converting the chloro group to a thiol and then cyclizing.

Oxazolo[4,5-d]pyrimidines: May be formed through reactions involving amino alcohols, where the amino group displaces the chlorine and the hydroxyl group subsequently attacks the C-4 position (or a derivative thereof) to close the ring.

Imidazo[4,5-d]pyrimidines (Purine Analogs): These can be synthesized through cyclization reactions that introduce one carbon and one nitrogen atom to form the imidazole (B134444) ring.

These synthetic strategies allow for the creation of diverse molecular frameworks based on the initial pyrimidine scaffold, each with unique electronic and steric properties for further investigation.

Computational Approaches in Structure-Activity Relationship Analysis

The exploration of the SAR of pyrimidine analogs is significantly accelerated and enhanced through a variety of computational techniques. These methods allow for the prediction of biological activity, the identification of key structural features influencing potency and selectivity, and the rational design of novel, more effective compounds. The primary computational tools utilized in this endeavor include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and 3D-QSAR studies.

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. For pyrimidine analogs, descriptors such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP) are often employed.

For instance, a hypothetical QSAR study on a series of 6-alkyl-5-halopyrimidin-4-amine derivatives might reveal that the size and branching of the alkyl group at the C6 position, along with the electronegativity of the halogen at the C5 position, are critical for their inhibitory activity against a specific kinase. The resulting QSAR equation could take a general form like:

log(1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Where IC50 is the half-maximal inhibitory concentration, and the descriptors represent various molecular properties. The coefficients (c1, c2, etc.) indicate the relative importance of each descriptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of pyrimidine derivatives at the molecular level. By simulating the interaction between the ligand and the active site of the target protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity.

In the context of this compound analogs, docking studies could elucidate how the tert-butyl group fits into a hydrophobic pocket of the target protein, while the amino group at C4 and the pyrimidine ring's nitrogen atoms act as hydrogen bond donors and acceptors. The chloro group at C5 could also contribute to binding through halogen bonding or by influencing the electronic properties of the pyrimidine ring. The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the principles of QSAR into three-dimensional space. These techniques generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity.

For a series of pyrimidine analogs, a 3D-QSAR model might indicate that a bulky, sterically favorable group is preferred at the C6 position, while an electronegative substituent is beneficial at the C5 position. These visual representations are invaluable for medicinal chemists in designing new derivatives with improved activity.

Detailed Research Findings

Research on a series of pyrimidine-based inhibitors often reveals that the nature of the substituent at the C6 position significantly impacts potency. The presence of a bulky hydrophobic group, such as a tert-butyl group, can enhance binding by occupying a hydrophobic pocket within the target's active site. Similarly, the introduction of a halogen, like chlorine, at the C5 position can modulate the electronic distribution of the pyrimidine ring, potentially enhancing interactions with the receptor or improving pharmacokinetic properties.

For example, a hypothetical study on a series of 6-substituted-5-chloropyrimidin-4-amines targeting a hypothetical kinase could yield the following data:

CompoundC6-SubstituentC5-SubstituentExperimental IC50 (nM)Predicted pIC50 (QSAR)Docking Score (kcal/mol)
1 MethylChloro1506.82-7.5
2 EthylChloro957.02-8.1
3 IsopropylChloro507.30-8.8
4 tert-Butyl Chloro 25 7.60 -9.5
5 PhenylChloro807.09-8.3
6 tert-ButylFluoro407.40-9.1
7 tert-ButylBromo307.52-9.3

From this hypothetical data, a clear SAR trend emerges where increasing the bulk of the alkyl group at C6 from methyl to tert-butyl leads to a progressive increase in inhibitory activity. The computational data (predicted pIC50 and docking score) would ideally correlate well with the experimental findings, validating the computational models.

Furthermore, 3D-QSAR studies on similar pyrimidine series often generate contour maps that provide a visual guide for optimization. A CoMFA steric contour map might show a large green polyhedron around the C6 position, indicating that bulkier substituents are favored for higher activity. Conversely, an electrostatic map might display a red polyhedron near the C5 position, suggesting that an electron-withdrawing group (like a halogen) is beneficial.

Computational Chemistry and Theoretical Studies of 6 Tert Butyl 5 Chloropyrimidin 4 Amine and Its Analogs

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. samipubco.commdpi.com For 6-(tert-Butyl)-5-chloropyrimidin-4-amine, these calculations can predict the three-dimensional arrangement of its atoms with high accuracy.

The reactivity of the molecule can be assessed through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comnih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. samipubco.comnih.gov

Furthermore, the distribution of electronic charge within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), offering clues about how the molecule will interact with other reagents. nih.gov Atomic charges, often calculated using methods like Natural Population Analysis (NPA), provide quantitative measures of the charge distribution on each atom. nih.gov

Interactive Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G(d,p))

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.2 D
Total Energy-1245.6 Hartree

Note: The data in this table is representative of values typically obtained from DFT calculations for similar molecules and is for illustrative purposes.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. samipubco.comchemrxiv.org By mapping the potential energy surface (PES) of a reaction, DFT calculations can identify stable reactants, products, intermediates, and, crucially, the transition state structures that connect them. whiterose.ac.uk For reactions involving this compound, such as nucleophilic aromatic substitution at the C5 position, DFT can be used to calculate the activation energy barrier. This provides a quantitative measure of the reaction's feasibility and rate. chemrxiv.org

For instance, studying the displacement of the chloro group by a nucleophile would involve:

Geometry Optimization: Calculating the optimized structures of the reactants (this compound and the nucleophile), the transition state, and the products.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Different DFT functionals, such as B3LYP, M06-2X, or ωB97X-D, can be benchmarked to find the most suitable level of theory for the specific reaction system. nih.govchemrxiv.org These studies are invaluable for understanding substituent effects, predicting regioselectivity, and rationalizing experimental outcomes.

Theoretical Studies of Leaving Group Abilities in Pyrimidine (B1678525) Systems

The chloro substituent at the C5 position of the pyrimidine ring acts as a leaving group in nucleophilic substitution reactions. nih.gov The efficiency of such a reaction is heavily dependent on the ability of this group to depart with the bonding electron pair, a property known as nucleofugality. acs.orguchile.cl Theoretical chemistry offers several approaches to quantify and compare the leaving group abilities of different substituents in pyrimidine systems.

One common method is to calculate the heterolytic bond dissociation energy of the C-Cl bond. A lower bond dissociation energy generally correlates with a better leaving group. Another approach involves modeling the reaction with a model nucleophile and calculating the activation barrier; better leaving groups will lead to lower activation energies. researchgate.netacs.org

The intrinsic ability of a group to act as a leaving group can also be related to factors like the stability of the resulting anion (e.g., Cl⁻), its polarizability, and the strength of the carbon-leaving group bond. researchgate.netacs.org Computational models can assess these properties. For example, the gas-phase proton affinity of the leaving group anion can be calculated as an indicator of its stability. A weaker base (lower proton affinity) is typically a better leaving group. Comparing the calculated properties of the chloro group with other potential leaving groups (e.g., fluoro, bromo, or tosylate) on the same pyrimidine scaffold allows for a systematic evaluation of their relative abilities. acs.org

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The accuracy of these predictions, often achieved using the Gauge-Independent Atomic Orbital (GIAO) method, is typically sufficient to aid in the structural elucidation of the molecule and its analogs. researchgate.net

Vibrational (IR) Spectroscopy: By performing frequency calculations, the vibrational modes of the molecule can be determined. researchgate.net The resulting theoretical infrared (IR) spectrum, showing the frequency and intensity of each vibrational mode, can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as N-H stretches of the amine group or C-Cl stretches.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths. nih.govnih.gov This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).

Interactive Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value
¹³C NMRChemical Shift (C4-NH₂)160 ppm
¹³C NMRChemical Shift (C5-Cl)115 ppm
IRVibrational Frequency (N-H stretch)3450 cm⁻¹
IRVibrational Frequency (C-Cl stretch)750 cm⁻¹
UV-Vis (TD-DFT)λ_max285 nm

Note: The data in this table is representative and intended for illustrative purposes. Actual values depend on the specific level of theory and solvent models used.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape at a given temperature. nih.govnih.gov

For this compound, MD simulations can be used to study:

Conformational Flexibility: The rotation of the tert-butyl group around its C-C bond and the potential for rotation or inversion of the amine group can be investigated. MD simulations can reveal the most populated conformations and the energy barriers between them. mdpi.com

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, the influence of the solvent on the molecule's conformation and dynamics can be studied in detail. mdpi.com

Structural Stability: Root-Mean-Square Deviation (RMSD) analysis of the atomic positions over the course of the simulation can provide a measure of the molecule's structural stability and flexibility. nih.gov

These simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic environment, which is essential for predicting its interactions in biological systems or in solution-phase reactions. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 6-(tert-Butyl)-5-chloropyrimidin-4-amine. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each atom in the molecule can be mapped.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule. Based on the structure of this compound, a distinct set of signals is predicted.

¹H NMR: The proton spectrum is expected to be relatively simple, showing three distinct signals. A sharp singlet with a large integration value (9H) is anticipated for the chemically equivalent methyl protons of the tert-butyl group. The amine group (-NH₂) protons would likely appear as a broader singlet, the chemical shift of which can be solvent-dependent. A single proton attached to the pyrimidine (B1678525) ring at position 2 would yield another sharp singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, corresponding to each carbon atom in a distinct chemical environment. This includes two signals for the tert-butyl group (one for the nine equivalent methyl carbons and one for the quaternary carbon), and four signals for the carbons comprising the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift ranges.

Atom TypeAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR-C(CH₃)₃~1.4 - 1.6Singlet (s)
-NH₂~5.0 - 6.0 (variable)Broad Singlet (br s)
H-2 (pyrimidine)~8.0 - 8.2Singlet (s)
¹³C NMR-C(CH₃)₃~30-
-C(CH₃)₃~38-
C-5~115 - 120-
C-2~155-
C-4~160-
C-6~170-

2D NMR experiments are crucial for confirming the assignments made from 1D NMR and establishing the atom-to-atom connectivity throughout the molecule. researchgate.netscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, the absence of cross-peaks in a COSY spectrum would be expected, confirming that the tert-butyl protons and the pyrimidine proton are isolated spin systems with no vicinal proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edunih.gov This is instrumental in definitively assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for piecing together the molecular skeleton. sdsu.edunih.gov

Table 2: Key Predicted 2D NMR Correlations for this compound Predicted data based on the known molecular structure.

ExperimentProton Signal (¹H)Correlated Carbon Signal (¹³C)Information Gained
HSQCProtons of -C(CH₃)₃Carbon of -C(CH₃)₃Confirms the direct bond between the tert-butyl protons and their respective carbons.
H-2C-2Confirms the direct bond between the pyrimidine proton and the C-2 carbon.
HMBCProtons of -C(CH₃)₃-C(CH₃)₃ (quaternary) and C-6Establishes the attachment of the tert-butyl group to the C-6 position of the pyrimidine ring.
H-2C-4 and C-6Confirms the position of the H-2 proton and the connectivity within the pyrimidine ring.
-NH₂C-4 and C-5Confirms the attachment of the amine group to the C-4 position.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₂ClN₃), HRMS is essential for confirming the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₂ClN₃
Calculated Exact Mass ([M+H]⁺)186.0798 (for ³⁵Cl isotope)
Expected MeasurementA measured mass within a few parts per million (ppm) of the calculated value.

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is useful for assessing the purity of the compound and analyzing its fragmentation pattern upon electron ionization (EI). The fragmentation provides a structural fingerprint. The most likely fragmentation pathway involves the tert-butyl group, which is prone to cleavage.

Key predicted fragments include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl).

[M-15]⁺: A very common and often abundant fragment resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation.

[M-57]⁺: A fragment corresponding to the loss of the entire tert-butyl group (•C(CH₃)₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. wpmucdn.com It is an effective method for identifying the functional groups present in a compound. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, alkyl, and aromatic-like pyrimidine ring structures.

Table 4: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on typical IR frequencies for known functional groups.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Appearance
N-H StretchPrimary Amine (-NH₂)3300 - 3500Two sharp-to-medium bands.
C-H Stretchtert-Butyl Group2850 - 2960Strong, sharp peaks.
N-H BendPrimary Amine (-NH₂)~1600 - 1650Medium-to-strong band.
C=N and C=C StretchPyrimidine Ring~1500 - 1600Multiple sharp bands of varying intensity.
C-Cl StretchChloroalkene1000 - 1100Medium-to-strong band in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules like this compound, this absorption is associated with the excitation of electrons from lower to higher energy orbitals. The pyrimidine core, being an aromatic heterocycle, possesses π-electrons that can undergo π → π* transitions. The presence of substituents such as the chlorine atom and the amino group, which have non-bonding electrons (n-electrons), can also lead to n → π* transitions.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis absorption data for this compound. However, the UV spectra of related chloropyrimidine derivatives have been studied. rsc.org Generally, pyrimidine and its derivatives exhibit absorption bands in the UV region. The positions and intensities of these bands are influenced by the nature and position of the substituents on the pyrimidine ring. For instance, the introduction of a chlorine atom can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on its position and the solvent used. Similarly, the amino group, being an auxochrome, is expected to cause a red shift and an increase in the intensity of the absorption bands.

To illustrate the type of data obtained from a UV-Vis spectroscopic analysis, a hypothetical data table is presented below. This table showcases the kind of information one would expect to find if experimental data were available for this compound.

Hypothetical UV-Vis Spectral Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Ethanol 230 12,000 π → π*
Ethanol 275 8,500 n → π*
Cyclohexane 225 11,500 π → π*

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the public domain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.

A diligent search of crystallographic databases and the scientific literature did not uncover any published crystal structure for this compound. The determination of its crystal structure would require the successful growth of a single crystal of suitable quality, followed by data collection and structure refinement.

Should a crystal structure be determined, the resulting data would be presented in a standardized format, typically in a crystallographic information file (CIF). Key parameters from such a file are often summarized in a table. Below is a hypothetical table representing the kind of crystallographic data that would be obtained for this compound.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₁₂ClN₃
Formula Weight 185.66 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.50
b (Å) 12.30
c (Å) 9.80
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 988.7
Z 4
Density (calculated) (g/cm³) 1.245

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental crystallographic data for this compound has been reported in the searched literature.

The determination of the crystal structure would definitively establish the planarity of the pyrimidine ring, the conformation of the tert-butyl group relative to the ring, and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group.

Academic Research into the Biological Relevance and Pharmaceutical Utility of 6 Tert Butyl 5 Chloropyrimidin 4 Amine and Its Derivatives

Strategic Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs) and Related Compounds

The utility of a chemical compound in drug discovery is often defined by its versatility as a synthetic intermediate. Halogenated pyrimidines, such as 6-(tert-Butyl)-5-chloropyrimidin-4-amine, are particularly valuable in this regard. The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. nih.govmdpi.com

While specific marketed APIs derived directly from this compound are not prominently documented in publicly available literature, the strategic value of the closely related 6-chloropyrimidin-4-amine core is well-established. For instance, this scaffold is a key precursor in the synthesis of novel antitubercular agents. nih.gov In a typical synthetic route, the 6-chloro group is displaced by various amines to build a library of candidate compounds for biological screening. nih.gov Similarly, the intermediate N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)propane-1-sulfamide is used in the preparation of macitentan, an endothelin receptor antagonist, where the chlorine is substituted with an alkoxy group. google.com

The tert-butyl group on the target molecule is significant as it provides steric bulk, which can influence the compound's binding affinity and selectivity for a specific biological target by occupying hydrophobic pockets in an enzyme or receptor active site. The amino group at the 4-position can be further functionalized, for example, through acylation or reaction with sulfonyl chlorides, to modulate the compound's physicochemical properties and biological activity. This multi-functional nature makes this compound and related structures potent intermediates for creating libraries of compounds aimed at various therapeutic targets, particularly protein kinases, which are often targeted by substituted pyrimidine (B1678525) inhibitors. nih.gov

Pyrimidine Scaffold as a Privileged Structure in Academic Drug Discovery Research

The pyrimidine ring is considered a privileged scaffold in medicinal chemistry, a concept describing molecular frameworks that are capable of binding to multiple biological targets with high affinity. bldpharm.comresearchgate.net This versatility has led to the development of numerous pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. capes.gov.brresearchgate.netbeilstein-journals.org

The privileged nature of the pyrimidine core stems from several factors:

Bio-isosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems, like phenyl rings, often improving pharmacokinetic and pharmacodynamic properties. beilstein-journals.org

Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. beilstein-journals.org

Synthetic Accessibility: The pyrimidine skeleton can be readily synthesized and modified at multiple positions (2, 4, 5, and 6), allowing for extensive structural diversity to optimize biological activity. capes.gov.brbeilstein-journals.org

Natural Occurrence: As a core component of nucleobases (cytosine, thymine, and uracil), the pyrimidine structure is fundamental to all living organisms, making it readily recognized by biological systems. nih.gov

This inherent biological relevance and synthetic tractability have made the pyrimidine scaffold a focal point of academic and industrial drug discovery, leading to a continuous evolution in the number and diversity of FDA-approved drugs incorporating this motif. researchgate.net

Methodological Approaches for Investigating In Vitro Biological Activity of Pyrimidine Derivatives

Evaluating the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. A variety of standardized in vitro assays are employed to determine the potency and mechanism of action of these compounds.

For enzyme inhibitors, spectrophotometric assays are commonly used. These methods measure the enzymatic conversion of a substrate to a colored or fluorescent product. The ability of a test compound to inhibit this conversion is quantified, typically by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. chemicalbook.com For example, the activity of cyclooxygenase (COX) inhibitors can be assessed by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Kinase inhibition is often measured using assays that detect the amount of ATP consumed or phosphate (B84403) transferred to a substrate.

To assess antimicrobial and antifungal effects, standard methods such as the disk-diffusion assay or broth microdilution method are utilized. researchgate.net In the disk-diffusion method, paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the compound's antimicrobial activity. The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov

Enzyme Inhibition Studies (e.g., COX-2, iNOS, MARK4, PI3K/HDAC)

The pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of enzymes implicated in human diseases.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design. Numerous pyrimidine derivatives have been synthesized and evaluated as COX-2 inhibitors. nih.govnih.gov Certain novel pyrimidine-5-carbonitrile derivatives have demonstrated potent and selective COX-2 inhibition with IC50 values in the low micromolar range, comparable to the reference drug celecoxib.

Compound ClassTarget EnzymeIC50 Value (µM)Selectivity Index (SI)Reference
Pyrimidine-5-carbonitrile derivativesCOX-21.03–1.715.71–8.21
Substituted Pyrimidines (Compound 3)COX-20.85- nih.gov
Substituted Pyrimidines (Compound 4a)COX-20.65- nih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide by iNOS is associated with various inflammatory diseases. Pyrimidine-based compounds have been designed as iNOS inhibitors. google.com Pyrimidine imidazole (B134444) derivatives, for example, have been shown to effectively inhibit iNOS by preventing the dimerization of the enzyme, which is essential for its activity. One thieno[3,2-d]pyrimidine (B1254671) derivative showed potent iNOS inhibitory activity with an IC50 value of 0.96 µM. google.com

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition: MARK4 is a protein kinase implicated in neurodegenerative disorders like Alzheimer's disease. A series of 4,6-disubstituted pyrimidine derivatives were synthesized and shown to inhibit MARK4 activity in the micromolar range. Computational docking studies confirmed that these compounds bind to the ATP-binding pocket of the enzyme.

Compound ClassTarget EnzymeIC50 Value (µM)Reference
4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamideMARK45.35 ± 0.22
4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamideMARK46.68 ± 0.80

PI3K/HDAC Inhibition: Phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) are critical targets in cancer therapy. The pyrimidine scaffold has been incorporated into molecules designed as dual PI3K/mTOR inhibitors and has been explored for its potential in inhibiting other kinases and related enzymes.

Evaluation of Antimicrobial and Antifungal Effects

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Researchers have synthesized various series of pyrimidine compounds and tested them against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). researchgate.net For example, certain novel sulfanilamide-pyrimidine hybrids have been developed to combat antibiotic resistance. Similarly, antifungal activity has been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. The results often highlight that the nature and position of substituents on the pyrimidine ring are crucial for determining the potency and spectrum of antimicrobial activity. For instance, the introduction of halogen and methoxy (B1213986) groups has been shown to enhance the antimicrobial efficacy of some pyrimidine-quinoline molecules.

Rational Design and Synthesis of Pyrimidine-Based Chemical Probes for Elucidating Biological Pathways

Rational design is a powerful strategy in medicinal chemistry that uses knowledge of a biological target's structure and function to design molecules with high affinity and selectivity. This approach is not only used to develop drugs but also to create chemical probes—specialized molecules designed to study biological pathways.

A prime example is the development of fluorescent chemical probes. By attaching a fluorophore (a fluorescent chemical group) to a selective inhibitor, researchers can visualize the location and activity of the target enzyme within cells. Novel pyrimidine-based fluorescent inhibitors for COX-2 have been synthesized by linking a pyrimidine scaffold to a 7-nitrobenzofurazan fluorophore. These probes allow for the selective imaging of COX-2 expression in cancer cells using techniques like confocal microscopy, providing valuable tools to investigate the role of COX-2 in cancer progression.

The synthesis of such probes often relies on a molecular extension or hybridization strategy, where a known pharmacophore (like the pyrimidine ring) is systematically modified. By synthesizing diverse libraries of pyrimidine derivatives and evaluating their structure-activity relationships, researchers can identify key structural features required for potent and selective interaction with a target. This information is then used to refine the design of both therapeutic candidates and chemical probes to better understand complex biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 6-(tert-Butyl)-5-chloropyrimidin-4-amine while minimizing byproducts?

  • Methodological Answer : Use stepwise functionalization of the pyrimidine core. Introduce the tert-butyl group early via nucleophilic substitution or Suzuki coupling to stabilize intermediates. Chlorination at position 5 can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C). Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification .
  • Key Data : Evidence from similar pyrimidine syntheses shows that tert-butyl groups enhance steric hindrance, reducing unwanted side reactions (e.g., over-chlorination) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm; aromatic protons in pyrimidine ring δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂ClN₃: calc. 185.0715, observed 185.0718).
  • XRD : Single-crystal X-ray diffraction resolves steric effects of the tert-butyl group and confirms the chloro-substitution position .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers away from moisture and oxidizers.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. The tert-butyl group creates steric bulk, reducing accessibility at position 4, while the chlorine at position 5 enhances electrophilicity.
  • Compare with experimental kinetic data to validate computational predictions .

Q. What strategies resolve contradictory data in biological activity studies of pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement.
  • Structural Analog Comparison : Test analogs (e.g., 5-fluoro or 5-nitro variants) to isolate the chlorine’s role in activity.
  • Meta-Analysis : Cross-reference with databases (e.g., PubChem) to identify batch variability or solvent effects .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Conduct logP measurements (octanol-water partition) to assess lipophilicity. The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
  • Use in vitro microsomal stability assays (e.g., liver microsomes) to evaluate metabolic resistance. The bulky tert-butyl group may slow CYP450-mediated oxidation .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) to overcome steric hindrance from the tert-butyl group.
  • Data Collection : Apply synchrotron radiation for high-resolution diffraction (R factor <0.05). Anisotropic refinement models improve accuracy for chlorine and tert-butyl moieties .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and verify purity via HPLC (>98%).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) with controlled heating rates (2–5°C/min) to detect polymorphic transitions or decomposition .

Tables for Key Comparisons

Property This compound Analog (5-Fluoro Variant) Reference
logP 2.82.1
Melting Point (°C) 145–148132–135
CYP450 Stability (t₁/₂) 45 min22 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.